molecular formula C12H8BrF3N2 B13725306 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13725306
M. Wt: 317.10 g/mol
InChI Key: MVIIWIFIHKOFKE-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of a bromophenyl group at the 6-position, a methyl group at the 2-position, and a trifluoromethyl group at the 4-position of the pyrimidine ring. These substituents confer unique chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 4-bromoacetophenone and trifluoromethylpyrimidine derivatives.

    Condensation Reaction: The intermediates undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the desired pyrimidine ring.

    Cyclization: The condensation product is then cyclized under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities.

Scientific Research Applications

6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit key enzymes or disrupt cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • Triazole-Pyrimidine Hybrids
  • Trifluoromethyl-Containing Polysubstituted Pyrimidine Derivatives

Uniqueness

6-(4-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to other similar compounds.

Properties

Molecular Formula

C12H8BrF3N2

Molecular Weight

317.10 g/mol

IUPAC Name

4-(4-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-2-4-9(13)5-3-8/h2-6H,1H3

InChI Key

MVIIWIFIHKOFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)Br

Origin of Product

United States

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